

2-(Methylsulfonyl)pyrimidin-5-amine chemical properties

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)pyrimidin-5-amine

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An In-depth Technical Guide to **2-(Methylsulfonyl)pyrimidin-5-amine**: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in nucleic acids and its role as a versatile building block in drug design.[1] Within this class, **2-(Methylsulfonyl)pyrimidin-5-amine** has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the potent electron-withdrawing methylsulfonyl group at the C2 position, render it an important electrophilic partner in covalent chemistry. This guide provides a comprehensive technical overview of **2-(Methylsulfonyl)pyrimidin-5-amine**, detailing its chemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery and chemical biology, with a focus on its utility as a cysteine-selective covalent modifier.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identity

- IUPAC Name: 2-(methylsulfonyl)pyrimidin-5-amine

- Molecular Formula: C₅H₇N₃O₂S
- Molecular Weight: 185.20 g/mol
- CAS Number: 17754-86-4

Computed Physicochemical Data

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological systems.

Property	Value	Source
XLogP3	-0.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	1	[2]
Exact Mass	185.026247 g/mol	N/A
Topological Polar Surface Area (TPSA)	99.1 Å ²	N/A

Experimental Properties

Experimental data provides real-world characterization of the compound's physical state and solubility.

Property	Value	Source
Melting Point	205 - 210 °C	
Boiling Point	446 °C (Predicted)	
Solubility	Good aqueous stability and solubility (mM range)	[3] [4]

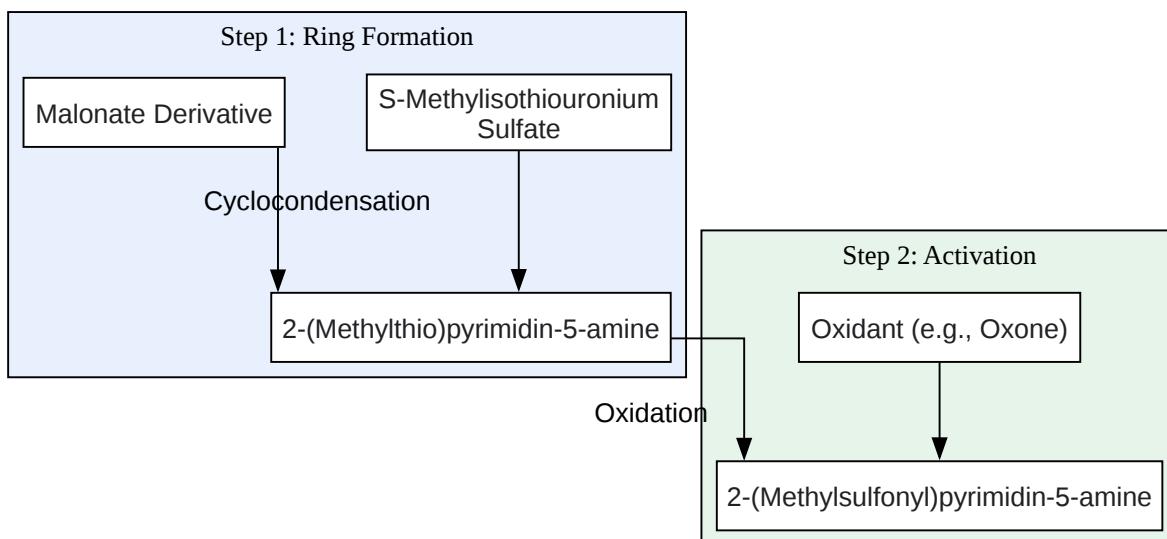
Synthesis and Chemical Reactivity

The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a reliable multi-step process, culminating in a highly reactive species primed for applications in covalent modification.

General Synthetic Pathway

A common and efficient strategy for preparing 2-(methylsulfonyl)pyrimidine derivatives involves a three-step sequence:

- Cyclocondensation: Reaction of a suitable precursor, such as a malonate derivative, with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.^[5]
- Derivatization (Optional): Functionalization of the pyrimidine ring as needed.
- Oxidation: Conversion of the methylthioether to the corresponding methylsulfone. This oxidation is the key step that activates the C2 position for nucleophilic attack. Common oxidants for this transformation include Oxone or meta-chloroperoxybenzoic acid (m-CPBA).
^[5]



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Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Experimental Protocol: Synthesis from 2-(Methylthio)pyrimidin-5-amine

This protocol describes the oxidation step, which is critical for activating the molecule.

Materials:

- 2-(Methylthio)pyrimidin-5-amine
- Oxone (Potassium peroxyomonosulfate)
- Acetone
- Water
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).
- Cool the solution to 0 °C in an ice bath.
- Add Oxone (approx. 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

- Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture with dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford pure **2-(methylsulfonyl)pyrimidin-5-amine**.

Core Reactivity: Cysteine-Selective S-Arylation

The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group (as methylsulfinate). This makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic aromatic substitution ($S_{n}Ar$).^[6]

This reactivity has been expertly harnessed for the selective arylation of cysteine residues in proteins.^{[3][4]} The soft thiol nucleophile of a cysteine side chain readily attacks the electron-deficient C2 carbon, displacing the methylsulfinate and forming a highly stable covalent thioether bond.^[7]

Key Features of Reactivity:

- Mechanism: The reaction proceeds via a Meisenheimer intermediate in a classic $S_{n}Ar$ mechanism.^[7]
- Selectivity: These reagents show a strong preference for soft thiol nucleophiles (cysteine) over other nucleophilic amino acid side chains (e.g., lysine, serine). Unlike maleimides, they do not react with oxidized sulfur species like sulfenic acids.^{[3][4][7]}
- Tunability: The reactivity of the 2-sulfonylpyrimidine core can be finely tuned over several orders of magnitude by introducing different substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position, for instance, significantly enhance the reaction rate.
^{[3][4]}

- pH Dependence: The reaction rate is pH-dependent, generally proceeding faster at slightly basic pH (e.g., pH 7.0-8.0) where the cysteine thiol is more likely to be in its more nucleophilic thiolate form.[3][4]

Caption: S_nAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.

Applications in Drug Discovery & Chemical Biology

The unique reactivity profile of the 2-sulfonylpyrimidine scaffold makes it a valuable tool for developing next-generation therapeutics and chemical probes.

Targeted Covalent Inhibitors (TCIs)

2-Sulfonylpyrimidines serve as highly effective "warheads" for the design of TCIs. By incorporating this moiety into a ligand that directs it to the binding site of a target protein, a covalent bond can be formed with a nearby, non-catalytic cysteine residue. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

- Advantages over Traditional Warheads: Compared to widely used acrylamides and maleimides, 2-sulfonylpyrimidines form thioether conjugates that are not susceptible to retro-Michael reactions or thiol exchange, leading to greater in vivo stability.[3][4]
- Notable Examples:
 - BTK Inhibitors: Researchers have successfully replaced the acrylamide warhead in the BTK inhibitor Ibrutinib with a 2-sulfonylpyrimidine moiety, yielding potent covalent inhibitors with a similar biological profile.[7]
 - WRN Helicase Inhibitors: A 2-sulfonylpyrimidine core was identified in a high-throughput screen as a covalent inhibitor of WRN helicase, a promising target in oncology. Mass spectrometry confirmed the covalent modification mechanism.[6]
 - p53 Stabilization: The prototypical 2-methylsulfonyl pyrimidine, PK11000, was reported as a stabilizer of thermolabile p53 cancer mutants, demonstrating its potential in targeting challenging protein-protein interactions.[3][4]

Bioconjugation and Proteomics

The chemoselective and rapid reaction with cysteine under biocompatible conditions makes 2-sulfonylpyrimidines excellent reagents for protein labeling and bioconjugation.[3][4][8]

- Protein Arylation: They can be used to attach probes, tags (like biotin or fluorophores), or other molecules to specific cysteine residues on proteins for proteomics studies.
- Improved Properties: Compared to other arylation agents like methylsulfonylbenzothiazoles (MSBTs), 2-sulfonylpyrimidine derivatives often exhibit significantly better aqueous solubility, reducing the need for organic co-solvents that can perturb protein structure.[3][4]

Safety and Handling

Proper handling of **2-(methylsulfonyl)pyrimidin-5-amine** is essential due to its potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) from the supplier.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[9]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.[9]

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[9]
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is often 2-8°C.[11][12]

Conclusion

2-(Methylsulfonyl)pyrimidin-5-amine is more than just a heterocyclic compound; it is a precisely engineered electrophilic tool for modern chemical biology and drug discovery. Its robust synthesis, tunable reactivity, and exquisite selectivity for cysteine have established it as a premier warhead for targeted covalent inhibitors and a valuable reagent for bioconjugation. The stability of the resulting thioether linkage addresses a key liability of previous generations of covalent modifiers. As researchers continue to seek novel ways to modulate challenging drug targets, the strategic application of the 2-sulfonylpyrimidine scaffold is poised to deliver new classes of potent and durable therapeutics.

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